Uvaretin

描述

准备方法

化学反应分析

Oxidation Reactions

Uvaretin can undergo oxidation reactions where hydroxyl groups are converted to carbonyl groups or other oxidized forms. These reactions are typically facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions

Reduction processes can convert carbonyl groups back to hydroxyl groups or transform double bonds into single bonds. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution Reactions

Substitution reactions are significant for modifying the functional groups on this compound. For example, electrophilic aromatic substitution can occur on the aromatic rings, allowing for the introduction of various substituents that may enhance its biological activity.

-

Synthesis of this compound

The synthesis of this compound has been optimized through various methodologies. A notable seven-step synthetic route has been developed which significantly improves yield compared to previous methods:

| Synthesis Route | Yield (%) |

|---|---|

| Previous Method | 5.8 - 3.0 |

| Current Method | 15.1 - 16.7 |

This improved method allows for the construction of small libraries of chalcone derivatives for further biological evaluations .

-

Biological Activity and Mechanism of Action

This compound exhibits promising cytotoxic properties against several cancer cell lines, with IC50 values indicating effective concentrations required to inhibit cell proliferation:

| Compound | HeLa IC50 (µM) | MIA PaCa-2 IC50 (µM) | A549 IC50 (µM) |

|---|---|---|---|

| This compound | 3.7 ± 0.8 | 11.3 ± 1.5 | >20 |

| Doxorubicin | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |

These results suggest that this compound may selectively target certain cancer types while exhibiting limited activity against others . The mechanism of action appears to involve apoptosis induction, as evidenced by cell cycle analysis showing an accumulation of cells in the G1 phase and sub-G1 peak indicative of apoptotic cell death .

The compound this compound demonstrates significant potential in medicinal chemistry due to its unique chemical structure and reactivity profile, alongside its promising biological activities against cancerous cell lines. Ongoing research into its synthesis and mechanism of action will further elucidate its role as a therapeutic agent in oncology.

-

Future Directions

Further studies are warranted to explore the full range of chemical reactions involving this compound, particularly in relation to its derivatives' biological activities and potential therapeutic applications in cancer treatment.

科学研究应用

Chemical Synthesis and Characterization

Recent advancements in synthetic methodologies have enabled researchers to develop efficient routes for synthesizing uvaretin. A notable study reported a seven-step synthetic pathway that significantly improved the overall yield of this compound and its analogs compared to previous methods . This synthetic route allows for the construction of small libraries of chalcone derivatives, facilitating further biological evaluations.

| Synthesis Route | Yield (%) |

|---|---|

| Previous Method | 5.8 - 3.0 |

| Current Method | 15.1 - 16.7 |

Cytotoxicity and Antitumor Activity

This compound has demonstrated promising cytotoxic properties against various cancer cell lines. In a study evaluating its effectiveness, this compound showed IC50 values ranging from 2.0 to 5.1 μM across several cancerous cell lines, including HeLa (cervical), U937 (lymphoma), A549 (lung), and MIA PaCa-2 (pancreatic) cells . These results suggest that this compound can potentially serve as a standalone therapeutic agent or as an adjunct to existing chemotherapeutics.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. A study on the roots of Uvaria chamae, which contains chalcone derivatives, highlighted its effectiveness against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The ethanol extracts from these roots showed higher inhibition rates compared to conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus ATCC 25923 | 0.0046 mg/mL |

| Enterococcus faecalis Van A | 0.0023 mg/mL |

| Enterococcus faecium Van B | 0.0023 mg/mL |

Case Studies and Research Findings

- Case Study on Antitumor Activity : A comprehensive evaluation of this compound's cytotoxicity demonstrated that it could serve as a lead compound for developing new anticancer therapies, particularly when used in combination with established chemotherapeutic agents .

- Antimicrobial Efficacy : The antimicrobial activity of Uvaria chamae extracts containing this compound was assessed against several resistant bacterial strains, confirming its potential as a natural alternative to synthetic antibiotics .

作用机制

相似化合物的比较

生物活性

Uvaretin, a compound derived from the Uvaria genus, has garnered attention in recent years due to its notable biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Derivation

This compound is classified under the chalcone family, characterized by its unique phenolic structure. The synthesis of this compound involves complex chemical processes that allow for the modification of its hydrophobic properties, which significantly influence its biological activity. Research indicates that alterations to the phenolic core can either enhance or reduce cytotoxic effects against various cancer cell lines .

In Vitro Studies

Numerous studies have evaluated the cytotoxic effects of this compound on cancer cell lines. A significant study investigated its effects on several cancerous cell lines including HeLa (cervical), MIA PaCa-2 (pancreatic), and A549 (lung) cells. The results are summarized in Table 1:

| Compound | HeLa IC50 (µM) | MIA PaCa-2 IC50 (µM) | A549 IC50 (µM) |

|---|---|---|---|

| This compound | 3.7 ± 0.8 | 11.3 ± 1.5 | >20 |

| Doxorubicin | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. This compound demonstrated promising cytotoxicity in HeLa cells but showed limited activity in A549 cells, suggesting a selective action against certain cancer types .

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction, as evidenced by cell cycle analysis showing an accumulation of cells in the G1 phase and sub-G1 peak indicative of apoptotic cell death . Further studies have suggested that the presence of the o-hydroxybenzyl group contributes to its cytotoxic properties .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits significant antimicrobial activity against various pathogens. A study focused on extracts from Uvaria chamae roots revealed that these extracts were effective against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Antimicrobial Efficacy Table

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 12 µg/mL |

| VRE | 8 µg/mL |

| Escherichia coli | >100 µg/mL |

These findings highlight this compound's potential as a therapeutic agent for treating infections caused by resistant bacterial strains.

Case Studies

Case Study: HIV Treatment

A clinical trial conducted in Zaire involving a purified extract from Uvaria brevistipitata demonstrated significant improvements in HIV-infected patients treated with UM-127, a derivative containing saponins and catechic tannins . Key findings included:

- Reduction in Virus-Induced Fever : 93.9% improvement within one week.

- Increase in CD4 Counts : 75.9% of patients showed increased CD4 counts post-treatment.

- Overall Improvement Rate : 59.5% across all symptoms assessed.

These results suggest that compounds related to this compound may also play a role in managing viral infections .

属性

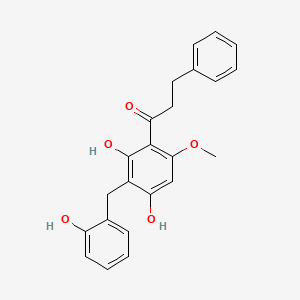

IUPAC Name |

1-[2,4-dihydroxy-3-[(2-hydroxyphenyl)methyl]-6-methoxyphenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O5/c1-28-21-14-20(26)17(13-16-9-5-6-10-18(16)24)23(27)22(21)19(25)12-11-15-7-3-2-4-8-15/h2-10,14,24,26-27H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHGGFQNRNEFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)CC2=CC=CC=C2O)O)C(=O)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207148 | |

| Record name | Uvaretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58449-06-2 | |

| Record name | Uvaretin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58449-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uvaretin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058449062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uvaretin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uvaretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UVARETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ5C9UL7V1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。